molecular formula C12H12O3 B12707569 (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid CAS No. 120231-93-8

(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid

Cat. No.: B12707569
CAS No.: 120231-93-8
M. Wt: 204.22 g/mol
InChI Key: KEGHUUOLLJXJTQ-KBXRYBNXSA-N
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Description

(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid is an organic compound characterized by the presence of both hydroxyl and phenyl groups attached to a hexadienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 6-oxo-6-phenyl-2,4-hexadienoic acid.

    Reduction: Formation of 6-hydroxy-6-phenylhexanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Uniqueness: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

120231-93-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(2E,4E)-6-hydroxy-6-phenylhexa-2,4-dienoic acid

InChI

InChI=1S/C12H12O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-9,11,13H,(H,14,15)/b8-4+,9-5+

InChI Key

KEGHUUOLLJXJTQ-KBXRYBNXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(/C=C/C=C/C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C=CC=CC(=O)O)O

Origin of Product

United States

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